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Compound of Interest

(R)-1-(3-Chlorophenyl)-1,2-
Compound Name:
ethanediol

Cat. No.: B152059

CAS Number: 80051-04-3
Chemical Structure:
SMILES: O--INVALID-LINK--COJ1]

This technical guide provides a comprehensive overview of (R)-1-(3-Chlorophenyl)-1,2-
ethanediol, a chiral compound with significant applications in the pharmaceutical industry,
particularly noted for its antifungal properties. This document is intended for researchers,
scientists, and professionals involved in drug development and medicinal chemistry.

Physicochemical Properties

(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a white solid at room temperature. Its key
physicochemical properties are summarized in the table below for easy reference and
comparison.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b152059?utm_src=pdf-interest
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.02130/full
https://www.benchchem.com/product/b152059?utm_src=pdf-body
https://www.benchchem.com/product/b152059?utm_src=pdf-body
https://www.benchchem.com/product/b152059?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Molecular Formula CsHoCIO2 --INVALID-LINK--
Molecular Weight 172.61 g/mol --INVALID-LINK--
Appearance White solid N/A

Density 1.328 g/cm3 N/A

Boiling Point 320 °C N/A

Flash Point 147 °C N/A

Sealed in a dry environment at
Storage --INVALID-LINK--
room temperature.

Synthesis and Purification

The enantioselective synthesis of (R)-1-(3-Chlorophenyl)-1,2-ethanediol is crucial for its
application in the pharmaceutical industry. Two primary synthetic routes are detailed below:
Sharpless Asymmetric Dihydroxylation and Enzymatic Hydrolysis of the corresponding epoxide.

Experimental Protocol: Sharpless Asymmetric
Dihydroxylation of 3-Chlorostyrene

The Sharpless Asymmetric Dihydroxylation provides a reliable method for the enantioselective
synthesis of chiral diols from prochiral olefins.[2][3][4][5]

Reaction Scheme:

Sharpless Asymmetric Dihydroxylation of 3-Chlorostyrene.

Methodology:
o Reaction Setup: A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.

» Reagent Addition: AD-mix-3 (containing K20sO2(OH)4, KsFe(CN)s, K2COs, and the chiral
ligand (DHQD)2PHAL) is added to the solvent mixture with vigorous stirring.[2][4]
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o Substrate Addition: 3-Chlorostyrene is added to the reaction mixture.

e Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer
chromatography (TLC) until completion.

e Work-up: Upon completion, the reaction is quenched with sodium sulfite. The product is then
extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined,
washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced
pressure.

Experimental Protocol: Enzymatic Hydrolysis of 3-
Chlorostyrene Oxide

An alternative and environmentally friendly approach involves the enantioselective hydrolysis of
racemic 3-chlorostyrene oxide using specific epoxide hydrolases. This method can achieve
high enantiomeric excess and yield.[6][7]

Reaction Workflow:

Enzymatic Hydrolysis Workflow.

Methodology:

e Enzyme Preparation: A suitable epoxide hydrolase (e.g., from Aspergillus niger or a
recombinant source) is prepared as a whole-cell catalyst or a purified enzyme solution in a
phosphate buffer.

» Reaction: Racemic 3-chlorostyrene oxide is added to the enzyme preparation. The reaction
is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

» Monitoring: The progress of the hydrolysis and the enantiomeric excess of the product are
monitored using chiral HPLC.

o Extraction: Once the desired conversion and enantiomeric excess are achieved, the product
is extracted from the aqueous phase using an organic solvent like ethyl acetate.
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 Purification: The extracted product is then purified using column chromatography or
crystallization.

Purification

Purification of the synthesized (R)-1-(3-Chlorophenyl)-1,2-ethanediol is critical to achieve the
high purity required for pharmaceutical applications.

Crystallization Protocol:

e Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent in
which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and
hexanes).

o Cooling: The solution is allowed to cool slowly to room temperature, followed by further
cooling in an ice bath to induce crystallization.

« |solation: The resulting crystals are collected by vacuum filtration, washed with a small
amount of cold solvent, and dried under vacuum.

Chiral HPLC Purification:

For achieving high enantiomeric purity, preparative chiral HPLC is the method of choice.[8][9]

Parameter Condition

A suitable chiral stationary phase (CSP) column,
such as one based on polysaccharide
derivatives (e.g., Chiralpak AD-H, Chiralcel OD-
H).[10]

Column

A mixture of a non-polar solvent (e.g., hexane or
, heptane) and a polar modifier (e.g., isopropanol
Mobile Phase )
or ethanol). The exact ratio needs to be

optimized for baseline separation.

UV detection at an appropriate wavelength (e.g.,
220 nm).

Detection
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Analytical Methods

The identity and purity of (R)-1-(3-Chlorophenyl)-1,2-ethanediol are confirmed using various
analytical techniques.

Chiral High-Performance Liquid Chromatography
(HPLC)

Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the final product. A
thesis on the chiral separation of the similar compound 1-(4-chlorophenyl)ethane-1,2-diol
suggests that supercritical fluid chromatography (SFC) can offer better resolution and faster
analysis times compared to UPLC.[10]

Analytical Method Parameters (starting point for optimization):

Parameter Condition

Column Chiralpak AD-H or equivalent

Isocratic elution with a mixture of CO2 and
Mobile Phase methanol (e.g., 90:10) containing a modifier like

ammonium acetate.[10]

Flow Rate 1.0 - 2.0 mL/min
Column Temperature 30-40°C
Detection UV at 220 nm

Biological Activity and Applications in Drug
Development

(R)-1-(3-Chlorophenyl)-1,2-ethanediol is primarily recognized for its antifungal properties.

Antifungal Activity

While specific minimum inhibitory concentration (MIC) values for (R)-1-(3-Chlorophenyl)-1,2-
ethanediol against various fungal strains are not readily available in the public domain, related
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chlorophenyl derivatives have shown significant antifungal activity.[1] The primary mechanism
of action for many antifungal agents involves the disruption of the fungal cell membrane's

integrity, often by inhibiting the biosynthesis of ergosterol, a key component of the fungal cell
membrane.[11][12][13][14][15]

Potential Antifungal Mechanism of Action:
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Hypothesized Antifungal Mechanism of Action.

It is hypothesized that (R)-1-(3-Chlorophenyl)-1,2-ethanediol may act by inhibiting key
enzymes in the ergosterol biosynthesis pathway, such as 14a-demethylase. This leads to the
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depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting
the fungal cell membrane and leading to cell death.[11][12][14]

Role in Drug Development

The chiral nature of (R)-1-(3-Chlorophenyl)-1,2-ethanediol makes it a valuable building block
in the synthesis of more complex chiral molecules. Its diol functionality allows for a variety of
chemical transformations, making it a versatile intermediate for the development of novel
therapeutic agents, not limited to antifungals.

Conclusion

(R)-1-(3-Chlorophenyl)-1,2-ethanediol is a chiral compound with established utility in the
pharmaceutical sector, primarily due to its antifungal potential. This guide has provided an in-
depth overview of its physicochemical properties, detailed potential synthetic and purification
protocols, and outlined analytical methods for its characterization. Further research into its
specific antifungal spectrum and mechanism of action will be beneficial for its future
applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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